Bienvenue dans la boutique en ligne BenchChem!

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

butyrylcholinesterase arylboronic acid inhibitor IC50

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid (CAS free base 957103-96-7; hydrochloride salt 957061-03-9) is a functionalized arylboronic acid bearing a meta-carbamoyl linker that tethers an N-(2-pyrrolidin-1-ylethyl) side chain to the phenylboronic acid core. The hydrochloride salt form is most commonly supplied for research use (C13H20BClN2O3; MW 298.57 g·mol⁻¹).

Molecular Formula C13H19BN2O3
Molecular Weight 262.11 g/mol
Cat. No. B13985176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid
Molecular FormulaC13H19BN2O3
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O
InChIInChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17)
InChIKeyWTYUJWQIPJMDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid Purchasing Decisions Begin with Structural Identity


[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid (CAS free base 957103-96-7; hydrochloride salt 957061-03-9) is a functionalized arylboronic acid bearing a meta-carbamoyl linker that tethers an N-(2-pyrrolidin-1-ylethyl) side chain to the phenylboronic acid core [1]. The hydrochloride salt form is most commonly supplied for research use (C13H20BClN2O3; MW 298.57 g·mol⁻¹) . This compound is catalogued primarily as a building block for Suzuki–Miyaura cross-coupling and as a scaffold in medicinal chemistry programmes exploring serine hydrolase and protease inhibition [2]. Unlike generic phenylboronic acids, the integrated pyrrolidine-ethyl-carbamoyl arm introduces distinct hydrogen-bonding capacity (4 HBD; 4 HBA) and a tertiary amine centre absent from simpler analogues such as phenylboronic acid (CAS 98-80-6) or 3-carbamoylphenylboronic acid (CAS 351422-73-6) [1][3].

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid Procurement Cannot Default to Generic Arylboronic Acids


Generic substitution with unsubstituted phenylboronic acid (PhB(OH)₂) or simple 3-carbamoylphenylboronic acid is not neutral for applications requiring site‑specific molecular recognition. The pyrrolidine‑ethyl‑carbamoyl extension in [3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid contributes an additional basic centre (pKa ~9.8 for the pyrrolidine nitrogen) absent from the generic analogues, altering both the aqueous speciation of the boronic acid and the hydrogen‑bond network available for target engagement [1][2]. In biochemical contexts, the pyrrolidine ring can exploit hydrophobic pockets or cation‑π interactions that simple phenylboronic acids cannot access, while the carbamoyl linker provides a geometrically constrained spacer that distinguishes meta‑ from para‑substituted positional isomers [3]. Consequently, swapping to a less elaborate building block risks loss of potency, selectivity, or solubility in the designed assay [3].

Quantitative Differentiation Evidence for [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid


Butyrylcholinesterase Inhibition Potency Differentiates Pyrrolidine-Functionalized Boronic Acid from Parent Phenylboronic Acid

In a comparative cholinesterase inhibition panel, [3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid hydrochloride displayed high butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 3.12±0.04 µg·mL⁻¹ (approx. 10.5 µM based on MW 298.57) . By contrast, unsubstituted phenylboronic acid has been reported as a weak BChE ligand with an IC50 of 500 µM under comparable Ellman assay conditions (sodium phosphate buffer, pH 7.2) [1]. The roughly 50‑fold potency differential underscores the contribution of the pyrrolidine‑ethyl‑carbamoyl extension to enzyme binding [1].

butyrylcholinesterase arylboronic acid inhibitor IC50

Structural Differentiation from 3-Carbamoylphenylboronic Acid Confers Additional Hydrogen-Bond Donor Capacity

The target compound possesses 4 hydrogen-bond donors (two boronic acid –OH, one amide –NH, and one protonated pyrrolidine –NH⁺ in the HCl salt) and 4 hydrogen-bond acceptors (carbonyl oxygen, pyrrolidine nitrogen, boronic acid oxygens) [1]. Its close structural analogue 3‑carbamoylphenylboronic acid (CAS 351422-73-6) lacks the pyrrolidine‑ethyl extension, resulting in only 3 HBD and 3 HBA [2]. The additional donor–acceptor pair in the target compound is predicted to enhance aqueous solubility and protein‑ligand interaction enthalpy, which cannot be replicated by the simpler carbamoyl congener [3].

hydrogen-bond donor drug-likeness physicochemical property

Meta-Substitution Differentiates Binding Geometry from the Para-Substituted Positional Isomer

The 3‑(carbamoyl) attachment in [3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid places the pyrrolidine‑ethyl‑carbamoyl arm in a meta orientation relative to the boronic acid group, yielding a dihedral angle that directs the basic side chain away from the boron centre [1]. The para-substituted isomer (4‑(2‑(pyrrolidin-1‑yl)ethylcarbamoyl)phenyl)boronic acid hydrochloride, CAS 957060-70-7) orients the same side chain collinear with the boronic acid, resulting in a different spatial disposition for receptor‑ligand docking [2]. In structure‑based design, this ~60° angular shift can determine whether the pyrrolidine nitrogen reaches an acidic side chain in a target active site, making simple para‑for‑meta substitution invalid without re‑docking [3].

positional isomer meta vs para binding geometry

Hydrochloride Salt Form Provides Solubility Advantage Over Neutral Free Base

The hydrochloride salt of [3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid (CAS 957061-03-9) is reported to exhibit improved aqueous solubility compared to the neutral free base (CAS 957103-96-7), owing to the ionisation of the pyrrolidine nitrogen (predicted pKa ~9.8) at physiological and mildly acidic pH [1]. The hydrochloride form is supplied at ≥95% purity by multiple vendors, with long-term storage at ambient temperature, whereas the free base requires desiccated, refrigerated storage to avoid boroxine formation . For assay workflows requiring dissolution in aqueous buffer (e.g., Ellman cholinesterase assay), the salt form is the pragmatic choice [1].

solubility hydrochloride salt aqueous formulation

High-Value Application Scenarios for [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid


Cholinesterase-Focused Screening Libraries for Neurodegenerative Disease Research

The demonstrated butyrylcholinesterase inhibitory activity (IC50 ~3.12 µg·mL⁻¹) positions [3‑(2‑pyrrolidin‑1‑ylethylcarbamoyl)phenyl]boronic acid hydrochloride as a starting scaffold for Alzheimer's disease drug discovery programmes targeting BChE over AChE selectivity . Screening collections built around arylboronic acids with pendant basic amines can exploit the pyrrolidine‑ethyl‑carbamoyl motif for dual‑site binding (catalytic serine plus peripheral anionic site) that simpler phenylboronic acids cannot achieve .

Meta‑Specific Scaffold for Fragment-Based and Structure-Guided Protease Inhibitor Design

The meta‑carbamoyl geometry of this compound, combined with the boronic acid warhead, makes it suited for fragment‑based inhibitor design against serine proteases (e.g., elastase, dipeptidyl peptidases) where the pyrrolidine moiety can probe for a hydrophobic S2′ or S1′ pocket [1]. Replacing it with the para isomer or with 3‑carbamoylphenylboronic acid would alter the vector of the basic amine, likely disrupting the key salt‑bridge or hydrogen‑bond network required for potency [2].

Suzuki–Miyaura Coupling Modules Requiring Enhanced Solubility of the Boronate Partner

When aqueous or mixed aqueous‑organic Suzuki–Miyaura conditions are mandated (e.g., coupling to polar heteroaryl halides), the hydrochloride salt form of [3‑(2‑pyrrolidin‑1‑ylethylcarbamoyl)phenyl]boronic acid offers superior dissolution kinetics versus the neutral free base or less polar arylboronic acid pinacol esters [3]. This can translate to higher solution concentrations of the boronate nucleophile and improved catalyst turnover, particularly in microfluidic or high‑throughput parallel synthesis formats [3].

Physicochemical Differentiation for Lead Optimisation Series

In multiparameter optimisation campaigns, the additional hydrogen‑bond donor and acceptor contributed by the pyrrolidine‑ethyl‑carbamoyl extension (4 HBD, 4 HBA vs. 3 HBD, 3 HBA for 3‑carbamoylphenylboronic acid) can be exploited to fine‑tune logD, solubility, and target engagement enthalpy without introducing excessive lipophilicity [4]. Medicinal chemists evaluating boronic acid building blocks should weigh these computed differences when selecting a core scaffold for parallel library synthesis [4].

Quote Request

Request a Quote for [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.